molecular formula C10H10N2O3 B13068051 Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B13068051
M. Wt: 206.20 g/mol
InChI Key: DOIGRALRBDWHMU-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is employed in studying enzyme interactions and cellular pathways.

    Industrial Applications: The compound finds use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.

    2-oxo-1,2-dihydro-pyridine: Another heterocyclic compound with a similar core structure.

    Ethyl 2-oxo-1,2-dihydro-pyridine-4-carboxylate: A compound with a similar functional group arrangement.

Uniqueness

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific combination of pyrrole and pyridine rings, which imparts distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential as a scaffold for drug development further highlight its uniqueness .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-4-11-9-7(6)5-8(13)12-9/h3-4H,2,5H2,1H3,(H,11,12,13)

InChI Key

DOIGRALRBDWHMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CC(=O)NC2=NC=C1

Origin of Product

United States

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